REACTION_SMILES
|
[CH3:25][CH2:26][OH:27].[CH3:5][C:6](=[O:7])[O-:8].[CH:9]1([O:14][c:15]2[cH:16][c:17]([CH:18]=[O:19])[cH:20][cH:21][c:22]2[O:23][CH3:24])[CH2:10][CH2:11][CH2:12][CH2:13]1.[ClH:1].[NH2:2][OH:3].[Na+:4]>>[N:2]([OH:3])=[CH:18][c:17]1[cH:16][c:15]([O:14][CH:9]2[CH2:10][CH2:11][CH2:12][CH2:13]2)[c:22]([O:23][CH3:24])[cH:21][cH:20]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(=O)[O-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COc1ccc(C=O)cc1OC1CCCC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
NO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Type
|
product
|
Smiles
|
COc1ccc(C=NO)cc1OC1CCCC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |